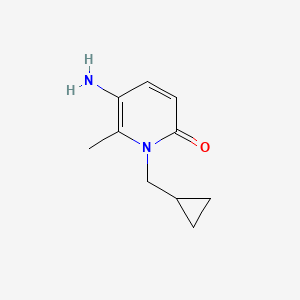

5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one

Description

5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one (CAS: 1865206-98-9) is a heterocyclic compound featuring a dihydropyridinone core substituted with an amino group at position 5, a methyl group at position 6, and a cyclopropylmethyl moiety at the N1 position. Its molecular formula is C₁₀H₁₅N₂O, with a molecular weight of 179.24 g/mol (calculated). This compound is commercially available through at least two suppliers, as indicated in , and is structurally related to other dihydropyridinone derivatives with varying substituents .

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

5-amino-1-(cyclopropylmethyl)-6-methylpyridin-2-one |

InChI |

InChI=1S/C10H14N2O/c1-7-9(11)4-5-10(13)12(7)6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3 |

InChI Key |

WVRVTLCZUHHJNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=O)N1CC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted benzaldehyde, malononitrile, and phenyl hydrazine, the compound can be synthesized through a cyclo-condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as alumina-silica-supported manganese dioxide, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antihypertensive Activity

Research indicates that derivatives of 1,2-dihydropyridine compounds exhibit significant antihypertensive effects. Studies have shown that 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one can act as a calcium channel blocker, which is pivotal in managing hypertension. Experimental data demonstrate that this compound effectively reduces blood pressure in animal models by inhibiting calcium influx into vascular smooth muscle cells .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway .

Neuroprotective Effects

Another promising application is in neuroprotection. Research indicates that 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Functional Materials

In materials science, the compound has been utilized as a precursor for synthesizing functionalized polymers and nanomaterials. The unique chemical structure allows for the formation of materials with tailored properties suitable for applications in electronics and photonics .

Coatings and Adhesives

5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one has been explored as an additive in coatings and adhesives to enhance their mechanical properties and thermal stability. Its incorporation into polymer matrices improves adhesion strength and durability under various environmental conditions .

Case Study 1: Antihypertensive Effects

A study conducted on hypertensive rats demonstrated that administration of 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one resulted in a statistically significant decrease in systolic blood pressure compared to control groups. The mechanism was attributed to vasodilation mediated by calcium channel blockade.

Case Study 2: Anticancer Activity

In vitro assays performed on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Observations :

- The cyclopropylmethyl group in the target compound introduces steric bulk and increased lipophilicity compared to smaller substituents like methoxymethyl or hydroxyethyl .

- The absence of a C6 methyl group in 5-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one reduces steric hindrance and may enhance solubility .

Physicochemical and Functional Implications

Substituent Effects:

Lipophilicity :

- The cyclopropylmethyl group (logP estimated: ~1.8) contributes to higher lipophilicity than methoxymethyl (logP ~0.5) or hydroxyethyl (logP ~-0.2), influencing membrane permeability and metabolic stability .

Commercial Availability and Supplier Trends

- 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one: 2 suppliers .

- 5-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one: 6 suppliers, indicating greater commercial interest .

- Hydroxyethyl and methoxymethyl analogs are less prevalent (1–2 suppliers), possibly due to niche applications or synthetic challenges .

Biological Activity

5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one is . The structure includes a dihydropyridinone core with an amino group and a cyclopropylmethyl substituent, which may influence its biological activity through interactions with various biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Research indicates that compounds similar to 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one may exhibit various pharmacological effects. These include:

- Inhibition of Enzymatic Activity : Compounds in the dihydropyridinone class have been shown to inhibit specific enzymes, such as LpxC, which is crucial for bacterial lipid biosynthesis. This inhibition can lead to antibacterial effects against Gram-negative bacteria .

- Anticancer Properties : Some studies suggest that derivatives of this compound may act as inhibitors of protein kinases involved in cancer progression. For example, related compounds have shown efficacy in inhibiting PLK4, a protein kinase implicated in tumorigenesis .

Case Studies

- Antibacterial Activity : A study evaluated the effectiveness of similar dihydropyridinones against Pseudomonas aeruginosa. The results indicated that these compounds could significantly reduce bacterial growth, demonstrating their potential as novel antibiotics .

- Anticancer Potential : In vitro studies using cancer cell lines showed that derivatives of 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one inhibited cell proliferation. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation .

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of Pseudomonas growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Enzyme Inhibition | Targeting LpxC |

Research Findings

Recent studies have focused on optimizing the structure of compounds related to 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one to enhance their potency and selectivity. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.